4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS No.: 887213-52-7
Cat. No.: VC11786479
Molecular Formula: C36H34N6O2
Molecular Weight: 582.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887213-52-7 |
|---|---|
| Molecular Formula | C36H34N6O2 |
| Molecular Weight | 582.7 g/mol |
| IUPAC Name | 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-benzyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C36H34N6O2/c43-33(39-22-24-40(25-23-39)34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)21-20-32-37-38-36-41(26-27-12-4-1-5-13-27)35(44)30-18-10-11-19-31(30)42(32)36/h1-19,34H,20-26H2 |
| Standard InChI Key | LDNWSRWOGCQTHN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7 |
| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7 |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-benzyl- triazolo[4,3-a]quinazolin-5-one, reflects its multicomponent architecture. Key features include:
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Triazoloquinazolinone core: A fused bicyclic system combining triazole and quinazolinone rings.
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Benzyl group: Attached at position 4 of the quinazolinone.
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3-Oxopropyl linker: Connects the core to a diphenylmethylpiperazine moiety.
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 887213-52-7 | |
| Molecular Formula | C₃₆H₃₄N₆O₂ | |
| Molecular Weight | 582.7 g/mol | |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7 | |
| InChIKey | LDNWSRWOGCQTHN-UHFFFAOYSA-N |
Structural Analogues and Pharmacophores
The diphenylmethylpiperazine group is a hallmark of neuromodulatory agents, often enhancing blood-brain barrier penetration . Similarly, triazoloquinazolinones are explored for kinase inhibition and antimicrobial effects . For example, compound 89 (8-chloro-2-[(3S)-3-(4-phenylpiperidin-1-yl)cyclopent-1-en-1-yl]quinazolin-4(3H)-one) demonstrated potent neuroactivity and brain penetration, underscoring the therapeutic relevance of piperazine-quinazolinone hybrids .
Synthesis and Characterization
Synthetic Pathways
While the exact synthesis of this compound is undocumented, analogous quinazolinone derivatives are typically constructed via:
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Cyclocondensation: Reaction of anthranilic acid derivatives with urea or thiourea.
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Nucleophilic Substitution: Introduction of piperazine groups using alkylating agents like chloroacetone .
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Coupling Reactions: Amide bond formation between the triazoloquinazolinone core and the propionyl-piperazine intermediate.
A plausible route involves:
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Step 1: Synthesis of 4-benzyl-5H- triazolo[4,3-a]quinazolin-5-one via cyclization of 2-hydrazinylquinazolin-4(3H)-one.
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Step 2: Alkylation with 3-chloropropionyl chloride to introduce the ketone linker.
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Step 3: Coupling with 4-(diphenylmethyl)piperazine under basic conditions .
Spectroscopic Characterization
Key analytical data would include:
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¹H/¹³C NMR: Resonances for aromatic protons (δ 6.5–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–175 ppm).
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HRMS: Molecular ion peak at m/z 583.28 (M+H⁺).
Physicochemical Properties
Solubility and Stability
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LogP: Predicted ~5.1 (AlogPs), indicating high lipophilicity.
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Solubility: Poor aqueous solubility (<1 µg/mL) due to aromatic stacking; soluble in DMSO or DMF.
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Stability: Susceptible to hydrolysis at the ketone linker under acidic/basic conditions.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Topological PSA | 78.9 Ų | PubChem |
| Rotatable Bonds | 8 | PubChem |
| H-Bond Donors | 1 | PubChem |
Pharmacological Activities (Hypothesized)
Antimicrobial Activity
Quinazolinones with triazole moieties, such as compound 104, show efficacy against Candida albicans . The triazoloquinazolinone core in the target compound could disrupt fungal cytochrome P450 enzymes, warranting evaluation against resistant pathogens.
Anticancer Applications
Quinazolinones inhibit tyrosine kinases (e.g., EGFR) and topoisomerases . The benzyl and diphenylmethyl groups may intercalate DNA or block ATP-binding pockets, analogous to compound 92, a MAO inhibitor with antiproliferative effects .
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
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